"physicochemical properties of 6-Chloro-2-phenylpyrimidin-4-amine"
"physicochemical properties of 6-Chloro-2-phenylpyrimidin-4-amine"
<_content_type_in_depth_technical_guide_or_whitepaper_on_the_core._audience_researchers_scientists_and_drug_development_professionals._core_requirements_part_1_core_directive_autonomy_you_have_full_editorial_control_to_structure_this_guide._do_not_follow_a_rigid_pre-set_template._instead_analyze_the_specific_nature_of_the_topic_and_design_a_structure_that_best_tells_the_in-depth_technical_guide_part_2_scientific_integrity_logic_e-e-a-t_as_a_senior_application_scientist_you_must_synthesize_technical_accuracy_with_field-proven_insights._your_narrative_should_follow_these_three_pillars_expertise_experience_do_not_just_list_steps_explain_the_causality_behind_experimental_choices._trustworthiness_every_protocol_described_must_be_a_self-validating_system._authoritative_grounding_comprehensive_references_in-text_citations_you_must_cite_and_link_to_authoritative_sources_to_support_key_mechanistic_claims_or_protocol_standards_within_the_body_text._reference_list_output_at_the_very_end_of_the_content_you_are_required_to_generate_a_complete_references_section._consolidate_all_sources_cited_into_a_numbered_list_including_the_title_source_and_a_valid_clickable_url_for_verification._link_integrity_use_real_verified_urls_provided_by_the_grounding_tool._a_working_landing_page_is_prioritized_over_a_potentially_broken_deep_link._part_3_visualization_formatting_data_presentation_summarize_all_quantitative_data_into_clearly_structured_tables_for_easy_comparison._experimental_protocols_provide_detailed_step-by-step_methodologies_for_all_key_experiments/workflows_cited._mandatory_visualization_create_diagrams_for_all_described_signaling_pathways_experimental_workflows_or_logical_relationships_using_graphviz_dot_language._enclose_all_dot_scripts_within_a_dot_code_block._provide_a_brief_descriptive_caption_directly_below_each_generated_diagram_within_100_characters._diagram_specifications_max_width_760px._color_contrast_rule_ensure_sufficient_contrast_between_arrow/symbol_colors_and_their_background._avoid_using_the_same_color_for_foreground_elements.node_text_contrast_rule_critical_text_color_fontcolor_must_be_explicitly_set_to_have_high_contrast_against_the_node_s_background_fillcolor.color_palette_4285f4_ea4335_fbbc05_34a853_ffffff_f1f3f4_202124_5f6368.>## An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-phenylpyrimidin-4-amine
Authored by: A Senior Application Scientist
Publication Date: January 18, 2026
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 6-Chloro-2-phenylpyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document synthesizes experimental data with theoretical insights to offer a holistic understanding of the molecule's behavior, which is crucial for its application in drug design and development. We delve into the structural, physical, and chemical characteristics of this compound, providing detailed experimental protocols and explaining the rationale behind the selection of specific analytical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.
Introduction: The Significance of 2,4,6-Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern at the 2, 4, and 6 positions of the pyrimidine ring dramatically influences the molecule's biological activity and physicochemical properties. 6-Chloro-2-phenylpyrimidin-4-amine, with its distinct arrangement of a chloro group, a phenyl ring, and an amine, presents a unique profile that has garnered attention in the development of novel therapeutics, including kinase inhibitors and anti-cancer agents.[1] Understanding the fundamental physicochemical properties of this molecule is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for optimizing its formulation and delivery.
This guide will systematically explore the key physicochemical parameters of 6-Chloro-2-phenylpyrimidin-4-amine, providing both established data and the experimental context for their determination.
Structural and Molecular Properties
The arrangement of atoms and functional groups in 6-Chloro-2-phenylpyrimidin-4-amine dictates its fundamental chemical and biological identity.
Chemical Structure and Identification
The unambiguous identification of 6-Chloro-2-phenylpyrimidin-4-amine is the first step in any rigorous scientific investigation.
| Identifier | Value | Source |
| IUPAC Name | 6-chloro-2-phenylpyrimidin-4-amine | Sigma-Aldrich |
| CAS Number | 90799-81-8 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₈ClN₃ | Sigma-Aldrich |
| Molecular Weight | 205.64 g/mol | PubChem[2] |
| InChI Key | WPEJJLBDMKBGII-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl | PubChem[2] |
Crystallography and Solid-State Characterization
Expert Insight: The presence of the amino group and the nitrogen atoms in the pyrimidine ring of 6-Chloro-2-phenylpyrimidin-4-amine strongly suggests the potential for hydrogen bonding, while the phenyl and pyrimidine rings are conducive to π–π stacking interactions. These non-covalent interactions are critical for molecular recognition in biological systems, such as binding to a target protein.
Physical and Thermodynamic Properties
The physical properties of a compound are fundamental to its behavior in various environments, from a reaction flask to a biological system.
Melting Point
The melting point is a crucial indicator of a compound's purity and the strength of its crystal lattice.
| Property | Value | Source |
| Melting Point | 135 - 137 °C | Sigma-Aldrich |
Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)
DSC is a highly accurate method for determining the melting point and other thermal transitions of a solid material.
Caption: Workflow for Melting Point Determination using DSC.
Causality Behind Experimental Choices:
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Small Sample Size: Minimizes thermal gradients within the sample, leading to a sharper and more accurate melting peak.
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Hermetic Sealing: Prevents sublimation or decomposition of the sample during heating.
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Controlled Heating Rate: A rate of 10 °C/min is a common standard that balances analysis time with resolution.
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Inert Atmosphere: Prevents oxidative degradation of the compound at elevated temperatures.
Solubility
Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies.
| Solvent | Solubility | Source |
| Water (pH 7.4) | 29.3 µg/mL | PubChem[2] |
Expert Insight: The relatively low aqueous solubility is expected for a molecule with a significant hydrophobic phenyl group and a chloro substituent. The amino group and pyrimidine nitrogens provide some polar character, but the overall molecule is predominantly lipophilic. This has significant implications for its potential as an orally administered drug, as it may exhibit dissolution-rate-limited absorption.
Experimental Protocol: Kinetic Solubility Assay using Nephelometry
This high-throughput method is commonly used in early drug discovery to estimate the aqueous solubility of compounds.
Sources
- 1. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-chloro-6-phenylpyrimidine | C10H8ClN3 | CID 240802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
